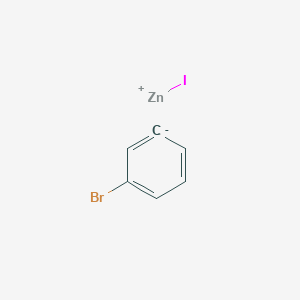

3-Bromophenylzinc iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromophenylzinc iodide is an organozinc reagent widely used in organic synthesis. It is a solution of this compound in Tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool for researchers and chemists.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Bromophenylzinc iodide can be synthesized through the reaction of 3-Bromoiodobenzene with zinc in the presence of a suitable solvent like Tetrahydrofuran. The reaction typically involves the following steps:

Preparation of Zinc Dust: Zinc dust is activated by treating it with hydrochloric acid and then washing it with water and ethanol.

Formation of this compound: 3-Bromoiodobenzene is added to the activated zinc dust in Tetrahydrofuran under an inert atmosphere. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions and ensure consistent product quality.

Analyse Des Réactions Chimiques

Negishi Cross-Coupling Reactions

This reagent participates in palladium-catalyzed couplings to form biaryl or alkyl-aryl bonds:

General Reaction :

Ar ZnI+Ar XPd 0 Ar Ar +ZnIX

- Substrate Scope : Couples with aryl halides (Br, I), triflates, and alkenyl bromides .

- Catalytic System : Pd(PPh₃)₄ or PdCl₂(dppf) in DMA/THF mixtures enhances transmetalation rates .

Representative Example :

Coupling with 4-iodoanisole under Pd catalysis yields 3-bromo-4’-methoxybiphenyl in 72% yield . Steric hindrance at the ortho position reduces efficiency to ~45% .

Transmetalation Mechanisms

The reactivity hinges on the formation of a tetrahedral zincate intermediate during transmetalation:

- Nucleophilic Attack : The zinc-bound aryl group transfers to a Pd(II) center, forming a Pd–Ar bond .

- Solvent Effects : Coordinating solvents like DMA stabilize the zincate species, accelerating the reaction (ΔG‡ = 18–22 kcal/mol) .

- Byproduct Analysis : ZnI₂ precipitates post-reaction, confirmed via XRD .

DFT Studies : Calculations (B3LYP-D3/6-31G(d)) show a 2.7 kcal/mol barrier reduction when DMA replaces THF, aligning with experimental rate enhancements .

Stability and Handling

- Thermal Stability : Decomposes above 60°C via β-hydride elimination, releasing ZnI₂ and benzene derivatives .

- Storage : Stable for >6 months at −20°C in THF under argon . Exposure to moisture leads to hydrolysis to 3-bromobenzene and Zn(OH)I .

Comparative Reactivity

| Reagent | Coupling Partner | Yield (%) | Selectivity |

|---|---|---|---|

| This compound | 4-Iodoanisole | 72 | >99:1 |

| 3-Bromophenylmagnesium bromide | 4-Iodoanisole | 58 | 85:15 |

| 3-Bromophenylboronic acid | 4-Iodoanisole | 65 | 92:8 |

Applications De Recherche Scientifique

Cross-Coupling Reactions

Negishi Coupling:

3-Bromophenylzinc iodide is primarily used in Negishi coupling reactions, where it acts as a nucleophile to couple with various electrophiles, including alkyl halides and aryl halides. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic structures.

- Case Study: A recent study demonstrated the efficiency of this compound in synthesizing [^11C]methylated compounds via Negishi coupling, showcasing its utility in radiolabeling for biomedical applications. The method involved the formation of [^11C]CH₃ZnI in situ, which then reacted with aryl halides to yield biologically relevant compounds like [^11C]thymidine .

Synthesis of Trisubstituted Allenes

This compound can also be utilized in the synthesis of trisubstituted allenes through zinc iodide-catalyzed reactions. This application highlights its role in generating valuable intermediates for further chemical transformations.

- Mechanism Overview: The process typically involves the allenylation of terminal alkynes with amines or ketones, facilitated by zinc iodide as a catalyst. The reactions can be conducted under solvent-free conditions or with minimal solvent use, making them environmentally friendly .

Functional Group Transformations

The compound is employed for various functional group transformations due to its ability to act as a nucleophile. This includes:

- Cyclopropanation Reactions: Utilizing this compound allows for the cyclopropanation of olefins, leading to the formation of cyclopropane derivatives that are valuable in medicinal chemistry and material science .

- Late-Stage Functionalization: The versatility of this reagent enables late-stage functionalization strategies where complex molecules can be modified efficiently without extensive protection-deprotection steps .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 3-Bromophenylzinc iodide involves the transfer of the phenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.

Comparaison Avec Des Composés Similaires

3-Bromophenylzinc iodide can be compared with other organozinc reagents, such as:

Phenylzinc iodide: Similar in reactivity but lacks the bromine substituent.

4-Bromophenylzinc iodide: Similar structure but with the bromine atom in a different position.

3-Methoxyphenylzinc iodide: Contains a methoxy group instead of a bromine atom, leading to different reactivity.

Uniqueness

The presence of the bromine atom in this compound imparts unique reactivity, making it suitable for specific types of chemical transformations that other organozinc reagents may not efficiently perform.

Activité Biologique

3-Bromophenylzinc iodide is a notable organozinc compound that has garnered interest in the field of medicinal chemistry and organic synthesis due to its unique biological activities and reactivity patterns. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This organozinc compound is characterized by the presence of a bromine atom attached to a phenyl group, which is further coordinated to zinc and iodine. The presence of halogens in the structure often influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions, including:

- Halogen-Zinc Exchange Reactions : This compound can undergo halogen-zinc exchange, which is crucial for synthesizing more complex organozinc reagents that exhibit diverse biological properties .

- Formation of Reactive Intermediates : Upon reaction with electrophiles, this compound can generate reactive intermediates that may interact with biological macromolecules, potentially leading to therapeutic effects or cytotoxicity .

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer activity. For instance, benzimidazole derivatives synthesized using zinc-based reagents showed selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism involved apoptosis induction via caspase activation pathways .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various organozinc compounds on cancer cell lines such as HeLa and G-361. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity:

| Compound | IC50 (HeLa) | IC50 (G-361) |

|---|---|---|

| This compound | 9.3 μM | 9.8 μM |

| Benzimidazole 5n | 3.2 μM | 4.4 μM |

The study highlighted that while these compounds were effective against cancer cells, they showed minimal toxicity towards normal skin cells (BJ), suggesting a favorable therapeutic index .

Applications in Organic Synthesis

This compound is also utilized in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This method allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules with potential pharmaceutical applications .

Table: Summary of Synthetic Applications

| Reaction Type | Substrate Example | Yield (%) |

|---|---|---|

| Negishi Coupling | Aryl halides with alkenes | 62-75% |

| Halogen-Zinc Exchange | Iodoarenes with zinc reagents | 56-80% |

These synthetic routes are crucial for developing new drugs and bioactive compounds.

Propriétés

IUPAC Name |

bromobenzene;iodozinc(1+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLNDLKPSGCEDN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)Br.[Zn+]I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.